4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
Description
The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazoline derivative characterized by:
- Quinazoline core: A bicyclic structure with two methoxy groups at positions 6 and 5.
- 3-Methylbenzyl substituent: Attached to the nitrogen at position 1 of the quinazoline ring.
- N-Isopropylbenzamide group: Linked via a methylene bridge to position 3 of the quinazoline.
Properties
Molecular Formula |
C29H31N3O5 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H31N3O5/c1-18(2)30-27(33)22-11-9-20(10-12-22)16-32-28(34)23-14-25(36-4)26(37-5)15-24(23)31(29(32)35)17-21-8-6-7-19(3)13-21/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
InChI Key |
PZNIZLLRKDFUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with isopropylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. The methoxy and benzyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Positional Isomer: Ortho-Methylbenzyl Derivative
Compound : 4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide
- Structural Difference : 2-Methylbenzyl (ortho-substitution) vs. 3-methylbenzyl (meta-substitution) in the target compound.
- Impact :
Benzyl vs. 3-Methylbenzyl Derivative
Compound : 4-[(1-Benzyl-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-phenylbenzamide
- Structural Difference : Unsubstituted benzyl group vs. 3-methylbenzyl in the target.
- Impact: Lipophilicity: The 3-methyl group increases logP (5.33 vs. ~5.0 for unsubstituted benzyl), enhancing membrane permeability .
N-Substituent Variation: Isopropyl vs. Phenyl
Compound : Analogs in and feature N-phenylbenzamide , while the target compound has N-isopropylbenzamide .
- Impact: Solubility: The isopropyl group (smaller, aliphatic) may improve aqueous solubility compared to the bulky phenyl group.
Data Table: Physicochemical Properties of Key Compounds
Research Findings and Mechanistic Insights
- Structural Similarity Principle : Analogous quinazoline derivatives exhibit predictable changes in properties (e.g., logP, solubility) based on substituent modifications .
- Synthetic Flexibility: The quinazoline core allows modular substitution, as demonstrated by analogs with chloro, cyano, or nitro groups (e.g., ) .
- Spectroscopic Trends : IR and NMR data (e.g., ) highlight distinct peaks for methoxy (IR: ~1155 cm⁻¹) and amide (NMR: δ 7.8–8.5 ppm) groups, aiding structural validation .
Biological Activity
The compound 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a synthetic derivative of quinazolinone, known for its diverse biological activities. This article aims to provide a comprehensive examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C29H31N3O6
- Molecular Weight: 517.6 g/mol
- Structural Features: The compound features a quinazolinone core with methoxy and isopropylbenzamide substituents that enhance its biological potential.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: The presence of methoxy groups contributes to the compound's ability to scavenge free radicals.
- Anticancer Properties: Research indicates that quinazolinone derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Neuroprotective Effects: Potential modulation of neurotransmitter systems suggests a role in protecting against neurodegenerative diseases.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of neurotransmitter levels |
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound effectively inhibited cell growth. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Specifically, the compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways.
Neuroprotective Effects
In vivo studies utilizing rodent models indicated that administration of the compound resulted in significant improvements in cognitive function and memory retention. This was linked to increased levels of acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating Alzheimer's disease.
Antioxidant Properties
The antioxidant capacity was evaluated through DPPH radical scavenging assays, where the compound exhibited a dose-dependent reduction in oxidative stress markers. This suggests its potential use as a therapeutic agent in oxidative stress-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
